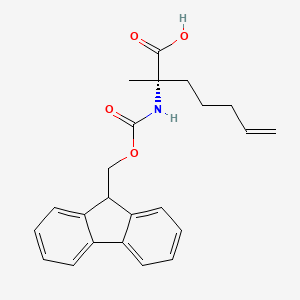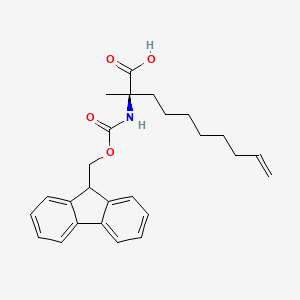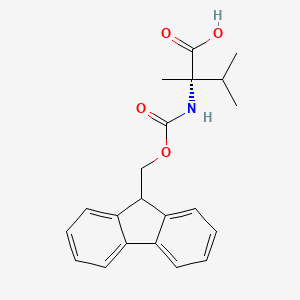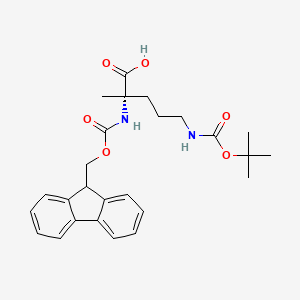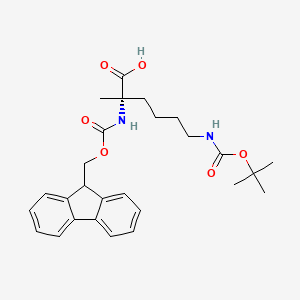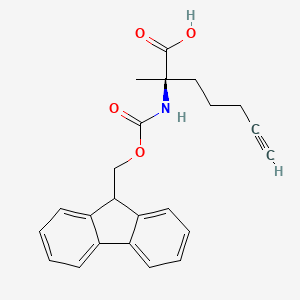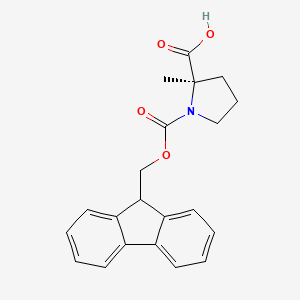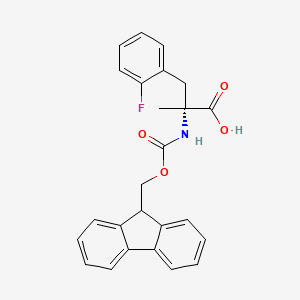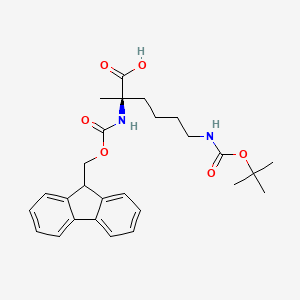
Boc-lys(tos)-onp
Übersicht
Beschreibung
Boc-Lys(Tos)-OH, also known as Na-Boc-Ne-4-toluenesulfonyl-L-lysine, is a chemical compound with the CAS Number: 13734-29-7 . It is commonly used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of Boc-Lys(Tos)-OH involves various chemical reactions. A common method involves the use of Fmoc-Lys(Mtt)-OH, Oxyma, N,N’-diisopropylcarbodiimide (DIC), and DMF .
Molecular Structure Analysis
The molecular formula of Boc-Lys(Tos)-OH is C18H28N2O6S . Its average mass is 400.490 Da and its monoisotopic mass is 400.166809 Da .
Chemical Reactions Analysis
Boc-Lys(Tos)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of multifunctional targets where amino functions often occur . It is also used in the synthesis of hexadentate peptide-chelator .
Physical And Chemical Properties Analysis
Boc-Lys(Tos)-OH has a density of 1.109±0.06 g/cm3 (Predicted), a boiling point of 514.4±45.0 °C (Predicted), and a flash point of 264.9°C .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-lys(tos)-onp: is widely used in peptide synthesis as a protecting group for the amino acid lysine. The Boc (tert-butyloxycarbonyl) group protects the amino group during the synthesis process, preventing unwanted side reactions . This is particularly useful in the synthesis of hydrophobic peptides and those containing ester and thioester moieties.
Biochemistry
In biochemistry, Boc-lys(tos)-onp serves as a crucial reagent for the preparation of enzymes and other proteins. It allows for the specific modification of lysine residues, which is essential for studying enzyme mechanisms and protein-protein interactions .
Pharmacology
Pharmacologically, Boc-lys(tos)-onp is instrumental in drug design and development. It enables the creation of peptide-based drugs with improved stability and bioavailability. Its role in the synthesis of peptide therapeutics is invaluable, especially in the context of targeted drug delivery systems .
Materials Science
In materials science, Boc-lys(tos)-onp is utilized to develop new biomaterials. It can be used to create surface coatings that interact with biological molecules, which has implications for medical implants and tissue engineering .
Chemical Engineering
Chemical engineers use Boc-lys(tos)-onp in the design of processes for large-scale peptide production. It is crucial for developing efficient synthetic routes and optimizing reaction conditions to achieve high yields and purity .
Environmental Science
Boc-lys(tos)-onp has applications in environmental science where it’s used in the study of environmental bioremediation processes. It helps in understanding how enzymes degrade pollutants and assists in designing peptides that can bind to and neutralize toxic substances .
Molecular Biology
In molecular biology, Boc-lys(tos)-onp is used in the study of gene expression and regulation. It aids in the synthesis of peptides that can mimic DNA-binding proteins, thus allowing researchers to investigate gene function and control .
Analytical Chemistry
Finally, in analytical chemistry, Boc-lys(tos)-onp is essential for developing analytical methods for protein and peptide analysis. It is used in preparing standards and calibrators for mass spectrometry and chromatography, which are key techniques for protein characterization .
Wirkmechanismus
The mechanism of action of Boc-Lys(Tos)-OH involves the protection of amino functions. Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Safety and Hazards
Boc-Lys(Tos)-OH is a chemical compound that requires careful handling. In case of accidental release, it is advised to avoid dust formation and use personal protective equipment . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBBZOXFMHCCM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(tos)-onp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




